Cas no 64469-01-8 (Butanamide, 2-[(4-nitrophenyl)hydrazono]-3-oxo-N-phenyl-)
![Butanamide, 2-[(4-nitrophenyl)hydrazono]-3-oxo-N-phenyl- structure](https://nl.kuujia.com/scimg/cas/64469-01-8x500.png)
64469-01-8 structure
Productnaam:Butanamide, 2-[(4-nitrophenyl)hydrazono]-3-oxo-N-phenyl-
CAS-nummer:64469-01-8
MF:C16H14N4O4
MW:326.30676317215
CID:1679295
Butanamide, 2-[(4-nitrophenyl)hydrazono]-3-oxo-N-phenyl- Chemische en fysische eigenschappen
Naam en identificatie
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- Butanamide, 2-[(4-nitrophenyl)hydrazono]-3-oxo-N-phenyl-
- Butanamide, 2-[(4-nitrophenyl)hydrazono]-3-oxo-N-phenyl- (9CI)
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- Inchi: 1S/C16H14N4O4/c1-11(21)15(16(22)17-12-5-3-2-4-6-12)19-18-13-7-9-14(10-8-13)20(23)24/h2-10,18H,1H3,(H,17,22)
- InChI-sleutel: SMVZCFLOLXAJHM-UHFFFAOYSA-N
- LACHT: C(NC1=CC=CC=C1)(=O)C(=NNC1=CC=C([N+]([O-])=O)C=C1)C(=O)C
Berekende eigenschappen
- Exacte massa: 326.10162
Experimentele eigenschappen
- Dichtheid: 1.32±0.1 g/cm3(Predicted)
- Smeltpunt: 200 °C(Solv: N,N-dimethylformamide (68-12-2); water (7732-18-5))
- PSA: 113.7
- pka: 5.26±0.10(Predicted)
Butanamide, 2-[(4-nitrophenyl)hydrazono]-3-oxo-N-phenyl- Gerelateerde literatuur
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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